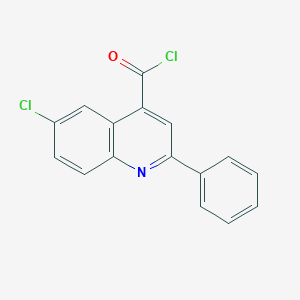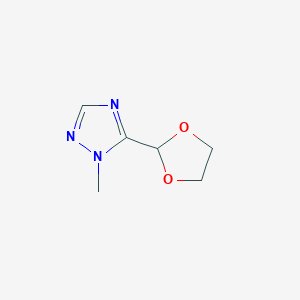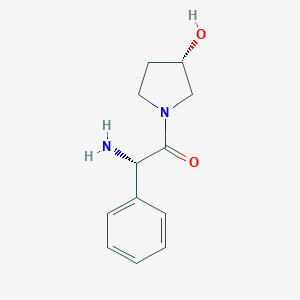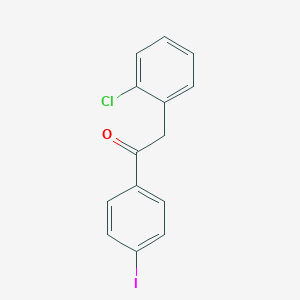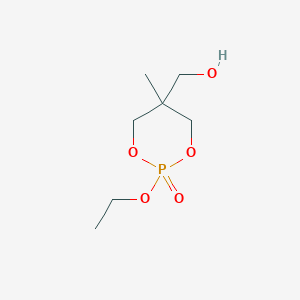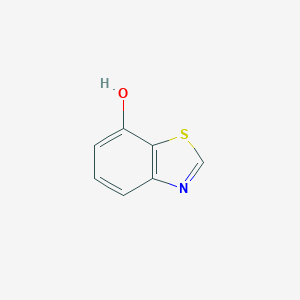
1,3-Benzothiazol-7-ol
Overview
Description
1,3-Benzothiazol-7-ol is an aromatic heterocyclic compound that consists of a benzene ring fused to a thiazole ring with a hydroxyl group at the 7th position. This compound is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Mechanism of Action
Target of Action
Benzothiazole derivatives, including 1,3-Benzothiazol-7-ol, have been found to exhibit antibacterial activity by interacting with various targets. These targets include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These targets play crucial roles in bacterial growth and survival, making them effective points of intervention for antibacterial agents.
Mode of Action
The mode of action of this compound involves perturbing the bacterial membrane and intracellular interactions due to binding with DNA . This dual mode of action disrupts both the integrity of the bacterial cell membrane and the normal functioning of the bacterial cell, leading to its death .
Biochemical Pathways
The biochemical pathways affected by this compound are those associated with its targets. For instance, the inhibition of DNA gyrase interferes with DNA replication, while the disruption of dihydroorotase affects pyrimidine biosynthesis . The compound’s interaction with these targets disrupts the normal biochemical pathways of the bacteria, leading to their death .
Pharmacokinetics
The pharmacokinetics of this compound, like other benzothiazole derivatives, is expected to exhibit good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This ensures that the compound is well-absorbed, distributed throughout the body, metabolized for use, and efficiently excreted, contributing to its bioavailability and efficacy .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and survival. The compound’s interaction with its targets leads to the disruption of essential biochemical pathways, resulting in the death of the bacteria . This makes this compound an effective antibacterial agent.
Biochemical Analysis
Biochemical Properties
Benzothiazoles have been found to interact with various enzymes, proteins, and other biomolecules . They have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and inhibitors of several enzymes .
Cellular Effects
The cellular effects of 1,3-Benzothiazol-7-ol are not well-documented. Benzothiazole derivatives have been shown to have potent inhibitory effects against M. tuberculosis . They have also been found to exhibit a wide range of biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit several enzymes . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized through various synthetic pathways
Dosage Effects in Animal Models
Some benzothiazole derivatives have been found to be photostable and non-toxic in vitro at 10 μM concentration
Metabolic Pathways
Benzothiazole derivatives have been synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO 2) as raw materials
Subcellular Localization
Some benzothiazole derivatives have been found to efficiently stain the cell membrane, showing diffuse and dotty localization within the cell at low concentrations
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzothiazol-7-ol can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another method includes the cyclization of thioamides or carbon dioxide with 2-aminobenzenethiol in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzothiazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrobenzothiazoles.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
1,3-Benzothiazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Comparison with Similar Compounds
1,2-Benzothiazol-3-ol: Another isomer with different substitution patterns and reactivity.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.
Uniqueness: 1,3-Benzothiazol-7-ol is unique due to the presence of the hydroxyl group at the 7th position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it valuable in various applications .
Properties
IUPAC Name |
1,3-benzothiazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-3-1-2-5-7(6)10-4-8-5/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOZFOSNJSZJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632596 | |
| Record name | 1,3-Benzothiazol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163298-73-5 | |
| Record name | 1,3-Benzothiazol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzothiazol-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

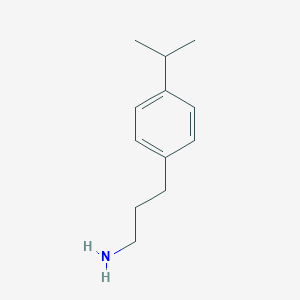
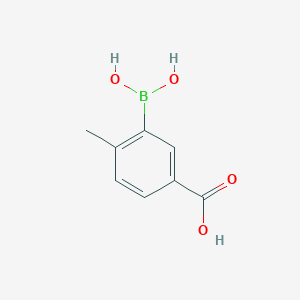
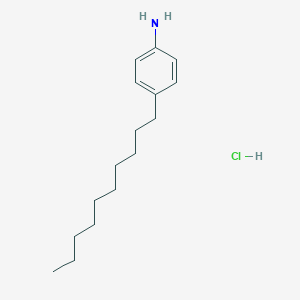

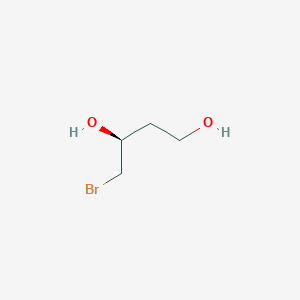


![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
